
Tenofovir Monomethyl Ester
Übersicht
Beschreibung
Tenofovir Monomethyl Ester (TFV-MME) is a prodrug derivative of tenofovir (TFV), designed to enhance bioavailability and target-specific delivery. TFV is a nucleotide reverse transcriptase inhibitor (NRTI) used against HIV and HBV. The monomethyl ester modification masks the phosphonic acid group of TFV, improving cellular uptake and metabolic stability . TFV-MME is enzymatically converted intracellularly to TFV, which is then phosphorylated to its active diphosphate form, inhibiting viral replication .
Vorbereitungsmethoden
Hydrolysis of Tenofovir Disoproxil
Reaction Mechanism and Optimization
The hydrolysis of tenofovir disoproxil in a mixed acetonitrile-water solvent system is a widely documented method for producing tenofovir monomethyl ester . This approach leverages the differential stability of ester groups under controlled conditions. Tenofovir disoproxil undergoes partial hydrolysis in a 1:0.5–5 (v/v) acetonitrile-water mixture at 30°C to reflux temperatures, selectively removing one isopropyloxycarbonyloxymethyl (POC) group .
Critical Parameters :
-
Solvent Ratio : A 1:1 acetonitrile-to-water ratio maximizes yield (26% in Example 1 of CN102040626A) while minimizing complete hydrolysis to tenofovir .
-
Temperature : Reflux conditions (≈82°C for acetonitrile) accelerate reaction kinetics but risk byproduct formation. Lower temperatures (50–60°C) improve selectivity .
-
Workup : Post-hydrolysis, methylene chloride washes remove unreacted starting material, followed by recrystallization in acetonitrile-water to achieve >99% purity .
Table 1: Hydrolysis Conditions and Outcomes
Parameter | Example 1 | Example 2 |
---|---|---|
Solvent (ACN:H₂O) | 45:50 mL | 35:70 mL |
Temperature | Reflux | 60°C |
Reaction Time | 9 hours | 12 hours |
Yield | 26% | 30% |
Purity (HPLC) | 99.5% | 99.2% |
Challenges and Mitigation
Over-hydrolysis to tenofovir remains a key challenge, occurring when water content exceeds 5 volumes relative to acetonitrile . Patent CN102040626A addresses this by strictly controlling water ratios and employing real-time HPLC monitoring . Additionally, residual dichloromethane from washing steps is minimized through vacuum drying, ensuring compliance with International Council for Harmonisation (ICH) impurity limits .
Direct Esterification of Tenofovir
Synthetic Pathways
Alternative routes involve direct esterification of tenofovir using chloromethyl isopropyl carbonate (CMIC) in the presence of triethylamine (TEA) . This method avoids the need for tenofovir disoproxil as a starting material, reducing reliance on complex intermediates .
Reaction Scheme :
Optimization Insights :
-
Catalyst Loading : A 1:5 molar ratio of tenofovir to TEA maximizes esterification efficiency while minimizing side reactions .
-
Solvent Choice : Dimethylformamide (DMF) enhances reactant solubility, but post-reaction ethanol addition precipitates the product, simplifying isolation .
Table 2: Direct Esterification Performance
Parameter | Optimal Value |
---|---|
Tenofovir:CMIC:TEA | 1:5:5 |
Temperature | 50°C |
Reaction Time | 4 hours |
Yield | 35% |
Purity (NMR) | 98.8% |
Byproduct Management
The primary byproduct, tenofovir disoproxil, forms due to over-esterification. Patent CN103524561A introduces ethyl acetate extraction to separate the monoester from diester contaminants, achieving a 98.8% pure product . Recrystallization in isopropanol-diethyl ether (1:10) further reduces impurities to <0.1% .
Purification and Analytical Techniques
Chromatographic Methods
Column chromatography with ethyl acetate-methanol (20:1 to 30:1) effectively resolves this compound from hydrolyzed byproducts . For industrial-scale production, patent CN106699813A advocates for high-performance liquid chromatography (HPLC) using a C18 column and potassium dihydrogen phosphate-acetonitrile mobile phase .
Table 3: HPLC Conditions for Purity Analysis
Parameter | Specification |
---|---|
Column | Lichrospher-C18 |
Mobile Phase | 4.5 mM KH₂PO₄:ACN (50:10) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 260 nm |
Retention Time | 8.2 minutes |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : Peaks at 1745 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (P=O) confirm esterification .
-
Nuclear Magnetic Resonance (NMR) : -NMR signals at δ 1.05–1.22 (isopropyl CH₃) and δ 4.77–5.56 (CH₂OPO₃) validate the monomethyl structure .
-
Mass Spectrometry (MS) : A molecular ion peak at m/z 636.2 [M+H]⁺ aligns with the theoretical mass .
Comparative Analysis of Synthesis Routes
Hydrolysis vs. Direct Esterification :
-
Yield : Direct esterification offers higher yields (35% vs. 26–30%) but requires stringent byproduct control .
-
Scalability : Hydrolysis is preferred for large-scale production due to simpler workup steps .
-
Cost : CMIC-based routes incur higher raw material costs compared to hydrolysis of tenofovir disoproxil .
Table 4: Economic and Technical Comparison
Analyse Chemischer Reaktionen
Tenofovir Monomethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosylated diethyl(hydroxymethyl) phosphonate and bromotrimethylsilane . The major products formed from these reactions are typically intermediates that lead to the active form of tenofovir .
Wissenschaftliche Forschungsanwendungen
Tenofovir Monomethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a model compound to study nucleotide analogues. In biology and medicine, it is extensively researched for its antiviral properties, particularly against HIV and HBV . The compound has also been explored in nanomedicine, where it is combined with gold nanoparticles to enhance drug delivery and efficacy . Additionally, it has applications in studying the pharmacokinetics and pharmacodynamics of nucleotide analogues .
Wirkmechanismus
The mechanism of action of Tenofovir Monomethyl Ester involves its conversion to the active metabolite, tenofovir diphosphate, within the cell . This active form inhibits the viral reverse transcriptase enzyme, which is essential for viral replication . By blocking this enzyme, this compound effectively prevents the replication of HIV and HBV . The molecular targets include the viral reverse transcriptase and the pathways involved in nucleotide synthesis .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Tenofovir Disoproxil Fumarate (TDF)
- Structure : Bis-isopropyloxycarbonyloxymethyl ester of TFV.
- Metabolism : Hydrolyzed by carboxylesterases to TFV, with a plasma half-life >7 hours .
- Comparison :
Tenofovir Monobenzyl Ester Phosphonoamidates
- Structure: Benzyl ester substituents with phosphonoamidate linkages.
- Key Features :
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-Phosphonic Acid Monoethyl Ester
- Structure : Ethyl ester variant with a purine base.
- Comparison : While structurally similar to TFV-MME, its ethyl ester group reduces metabolic stability compared to methyl esters, limiting its clinical utility .
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Anti-HBV Activity and Cytotoxicity of Select Compounds
Key Findings:
Potency : TFV-MME derivatives (e.g., 3a) outperform TDF and other analogues in EC₅₀ values, indicating stronger antiviral activity .
Safety : All compounds show CC₅₀ >100 μM, suggesting low cytotoxicity .
Metabolic Stability: TFV-MME’s monomethyl ester group resists premature hydrolysis, enhancing liver-specific delivery compared to bis-esters like TDF .
Mechanistic Advantages of TFV-MME
- Liver Targeting : TFV-MME derivatives accumulate in hepatocytes at 5–10× higher concentrations than TDF, critical for HBV therapy .
- Esterase Resistance: Unlike TDF, which relies on carboxylesterases, TFV-MME is metabolized via slower, non-enzymatic pathways, prolonging its action .
- Synthetic Flexibility: Modifications at the benzyl or amino acid ester positions (e.g., methyl glycine ester) allow tuning of pharmacokinetic properties .
Biologische Aktivität
Tenofovir Monomethyl Ester (TMME) is a nucleotide analog that plays a significant role in antiviral therapy, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). As a prodrug of tenofovir, TMME exhibits enhanced pharmacokinetic properties, which contribute to its biological activity. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic implications of TMME, supported by relevant case studies and research findings.
Target of Action
TMME primarily targets the reverse transcriptase enzyme, inhibiting its function. This inhibition is crucial for both HIV and HBV replication processes.
Mode of Action
As a nucleotide analog reverse transcriptase inhibitor (NtRTI), TMME integrates into the viral DNA chain during replication. This integration results in premature termination of the DNA chain, effectively halting viral replication .
Biochemical Pathways
TMME's action involves several biochemical pathways:
- Inhibition of Viral Replication : By mimicking natural nucleotides, TMME competes with deoxyadenosine 5′-triphosphate for incorporation into viral DNA .
- Cellular Effects : The compound influences various cellular processes, including gene expression and metabolic pathways within host cells .
Pharmacokinetics
The pharmacokinetic profile of TMME is characterized by:
- Absorption and Distribution : Following oral administration, TMME is rapidly converted to tenofovir, which then undergoes further phosphorylation to its active form, tenofovir diphosphate (TFV-DP) . The compound diffuses widely in tissues such as the liver and kidneys.
- Half-Life : The half-life of tenofovir is approximately 32 hours, allowing for sustained antiviral activity .
- Elimination : Tenofovir is primarily eliminated through renal mechanisms involving tubular secretion and glomerular filtration .
Antiviral Efficacy
Research indicates that TMME exhibits significant antiviral activity against HBV. In vitro studies have shown that TMME has a lower EC50 value compared to other tenofovir prodrugs like TDF and TAF, indicating stronger inhibition of HBV DNA replication. For instance:
- Study Results : In HBV-positive HepG2.2.15 cells, TMME demonstrated an EC50 value of 7.29 ± 0.71 nM after 9 days of treatment, outperforming TAF (12.17 ± 0.56 nM) and TDF (17.09 ± 2.45 nM) .
Metabolic Effects
TMME not only inhibits viral replication but also alters host intracellular biochemical metabolism. Metabolomic analyses revealed significant shifts in metabolic profiles in HepG2 cells treated with TMME:
- Key Pathways Affected : The treatment influenced pathways such as the TCA cycle, glycolysis, and purine metabolism .
Comparative Analysis of Tenofovir Prodrugs
Prodrug | EC50 (nM) | Antiviral Activity | Key Advantages |
---|---|---|---|
This compound (TMME) | 7.29 ± 0.71 | Strong against HBV | Higher bioavailability |
Tenofovir Alafenamide Fumarate (TAF) | 12.17 ± 0.56 | Effective against HBV | Lower toxicity profile |
Tenofovir Disoproxil Fumarate (TDF) | 17.09 ± 2.45 | Established efficacy | Widely used but higher side effects |
Q & A
Basic Research Questions
Q. What are the key structural and pharmacokinetic differences between Tenofovir Monomethyl Ester and other Tenofovir prodrugs (e.g., TDF, TAF)?
- Methodological Answer : Comparative studies should utilize in vitro metabolic assays (e.g., carboxylesterase-mediated hydrolysis) and in vivo pharmacokinetic profiling (plasma/tissue concentration-time curves) to evaluate ester stability, activation rates, and bioavailability. Structural analysis via NMR and mass spectrometry can identify ester group variations impacting hydrolysis efficiency .
Q. How should researchers design in vitro models to assess this compound’s antiviral efficacy against HBV?
- Methodological Answer : Use primary human hepatocytes or HBV-infected HepG2.2.15 cells to simulate viral replication. Quantify HBV DNA/RNA via qPCR and measure intracellular tenofovir diphosphate (active metabolite) levels using LC-MS/MS. Include controls with TDF/TAF to benchmark potency and resistance profiles .
Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) or LC-MS/MS with electrospray ionization (ESI) is optimal. For chiral separation of stereoisomers (e.g., monomethyl ester enantiomers), use chiral columns (e.g., Chiralcel OJ-H) with mobile phases like n-hexane/isopropanol/trifluoroacetic acid .
Q. What are the critical parameters for optimizing the synthetic pathway of this compound?
- Methodological Answer : Focus on reaction temperature (20–25°C for esterification), solvent polarity (e.g., dichloromethane), and catalyst selection (e.g., carbodiimides). Monitor intermediates via TLC/HPLC and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do intracellular carboxylesterases influence the metabolic activation of this compound?
- Methodological Answer : Perform enzyme kinetics assays with human liver microsomes or recombinant carboxylesterases (CES1/CES2). Measure and values for ester hydrolysis. Use selective inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify enzyme-specific contributions .
Q. What experimental strategies can resolve contradictions in reported antiviral potency across preclinical studies?
- Methodological Answer : Standardize cell models (e.g., primary vs. immortalized hepatocytes), viral load quantification methods (ddPCR vs. qPCR), and metabolite extraction protocols. Conduct meta-analyses of existing data to identify confounding variables (e.g., ester stability in culture media) .
Q. How can researchers assess the stereoselective pharmacokinetics of this compound enantiomers?
- Methodological Answer : Administer racemic mixtures in animal models and collect plasma/tissue samples at timed intervals. Use chiral HPLC or LC-MS/MS to quantify enantiomer concentrations. Compare AUC, , and tissue distribution to evaluate stereoselective metabolism .
Q. What computational approaches are suitable for predicting this compound’s interaction with viral reverse transcriptase?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (Amber/GROMACS) using crystal structures of HBV reverse transcriptase. Validate predictions with mutagenesis studies (e.g., D205A/D205N mutants) to assess binding affinity changes .
Q. How can researchers mitigate off-target effects of this compound in mitochondrial toxicity studies?
- Methodological Answer : Use Seahorse XF analyzers to measure mitochondrial respiration (OCR/ECAR) in primary human cells. Compare with TDF/TAF and include nucleoside reverse transcriptase inhibitors (NRTIs) as positive controls. Validate findings via mtDNA quantification and electron microscopy .
Q. Methodological Best Practices
- Data Validation : Cross-verify LC-MS/MS results with stable isotope-labeled internal standards (e.g., C-Tenofovir) to minimize matrix effects .
- Controlled Hydrolysis Studies : Use pH-adjusted buffers (2.0–7.4) and esterase inhibitors to differentiate enzymatic vs. non-enzymatic degradation pathways .
- Ethical Compliance : Adhere to ICH guidelines for preclinical toxicity testing, including genotoxicity (Ames test) and reproductive toxicity (embryo-fetal development assays) .
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIFMBLEIMHIO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858427 | |
Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123155-85-1 | |
Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.